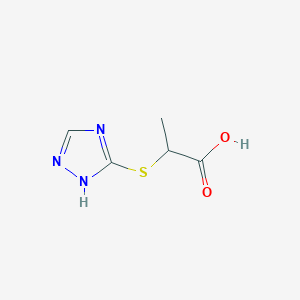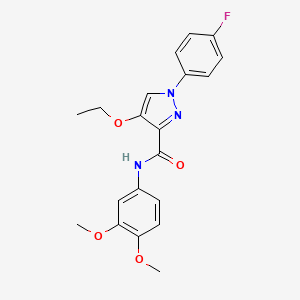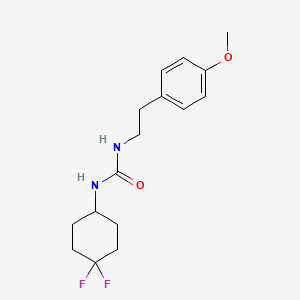
1-(4,4-Difluorocyclohexyl)-3-(4-methoxyphenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4,4-Difluorocyclohexyl)-3-(4-methoxyphenethyl)urea, also known as DF-MU, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. This compound belongs to the class of ureas and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Solvatochromic Fluorescence Probes
The study of N,N'-dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea demonstrates its strong solvatochromism with respect to fluorescence properties. This characteristic facilitates the detection of analytes with high acceptor numbers, such as alcohols and carboxylic acids, as well as the detection of fluoride ions which form strong hydrogen bonds with the amido hydrogen atom (Bohne et al., 2005).
Complexation-Induced Unfolding of Heterocyclic Ureas
Research on heterocyclic ureas and their concentration-dependent unfolding to form multiply hydrogen-bonded complexes reveals insights into molecular interactions. This unfolding process is seen as a primitive mimicry of the helix-to-sheet transition shown by peptides (Corbin et al., 2001).
Molecular Structure and Interaction Analysis
The study of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, prepared from a cyclohexenone derivative, explores its molecular structure, vibrational wavenumbers, and nonlinear optical properties. This research contributes to understanding the stability of molecules arising from hyper-conjugative interactions and charge delocalization, providing insights into the material's potential for future studies on nonlinear optical properties (Sheena Mary et al., 2014).
properties
IUPAC Name |
1-(4,4-difluorocyclohexyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-22-14-4-2-12(3-5-14)8-11-19-15(21)20-13-6-9-16(17,18)10-7-13/h2-5,13H,6-11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDMQDVUEIVAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2595692.png)
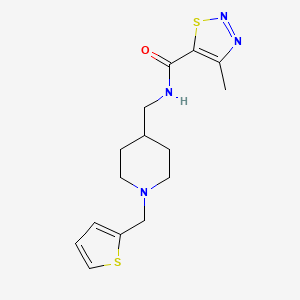




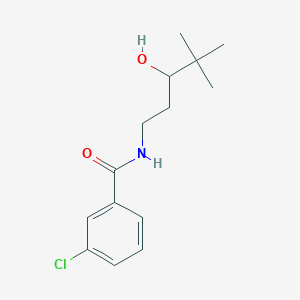


![Ethyl 4-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2595707.png)
